N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide is a synthetic organic compound that features a benzofuran ring system Benzofuran derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the benzofuran derivative with but-2-ynamide using a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nucleophilic substitutions can be carried out using nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alkanes.
Scientific Research Applications
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ethoxy and methyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the ethoxy and but-2-ynamide groups.
Indole Derivatives: Indole and benzofuran share structural similarities, and both are important in medicinal chemistry.
Uniqueness
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide is unique due to the combination of its benzofuran core with the ethoxy and but-2-ynamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-6-16(18)17-10-13-9-15-12(7-11(3)20-15)8-14(13)19-5-2/h8-9,11H,5,7,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRGHQSYNHTZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.